3-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridazine
Description
The compound 3-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridazine is a pyridazine derivative characterized by a methyl group at position 3 and a complex piperidinyl-piperazinyl substituent at position 5. Its structure includes a but-2-yn-1-yl linker connecting a piperidine ring to a 4-isopropylpiperazine moiety, which confers unique steric and electronic properties.
Properties
IUPAC Name |
3-methyl-6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-18(2)25-15-13-24(14-16-25)10-4-5-17-27-20-8-11-26(12-9-20)21-7-6-19(3)22-23-21/h6-7,18,20H,8-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBYUBXXSFQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structural Differences: This compound replaces the methyl group at position 3 with chlorine and substitutes the butynyl-piperidine moiety with a propyl-linked 4-chlorophenoxy group .
- In contrast, the target compound’s methyl and isopropyl groups may favor hydrophobic interactions in receptor binding.
- Key Data: Property Target Compound 3-Chloro Analog Molecular Weight ~473 g/mol (estimated) ~410 g/mol (estimated) Substituents Methyl, butynyl-piperazinyl-piperidine Chlorine, propyl-phenoxy Biological Activity Not explicitly reported in evidence Anti-bacterial, anti-viral
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine (R 61837)
- Structural Differences : The methoxy group at position 3 and a 3-methylphenyl-piperazine substituent differentiate this compound from the target molecule .
- Pharmacological Activity : R 61837 has been investigated for its affinity for serotonin and dopamine receptors, suggesting CNS applications. The target compound’s alkyne linker and isopropyl group may reduce metabolic degradation compared to R 61837’s phenyl group .
Key Data :
Property Target Compound R 61837 Water Solubility Likely low (alkyne linker) Moderate (methoxy group) Receptor Affinity Unreported Serotonin/Dopamine receptors
2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
- Structural Differences : This analog features a pyrazine core instead of pyridazine and a methylpyridazine-piperazine substituent .
- The target compound’s pyridazine core may offer better π-π stacking interactions in enzyme inhibition compared to pyrazine .
Research Findings and Trends
- Anti-Inflammatory Potential: Compounds like 3-(piperazin-1-yl)pyridazine derivatives (e.g., ) show anti-inflammatory activity via COX-2 inhibition. The target compound’s bulky substituents may reduce gastrointestinal toxicity compared to traditional NSAIDs .
- Anticancer Applications : Piperazine-containing pyridazines (e.g., ) demonstrate cytotoxic effects by intercalating DNA or inhibiting topoisomerases. The butynyl linker in the target compound could enhance cellular uptake .
- Synthetic Challenges : The alkyne linker in the target compound introduces synthetic complexity compared to analogs with ether or alkyl chains (e.g., and ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
